An In-depth Technical Guide to H-Gly-OBzl.TosOH: Properties, Synthesis, and Applications
An In-depth Technical Guide to H-Gly-OBzl.TosOH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its role as a key intermediate in the development of therapeutics.
Core Chemical Properties and Structure
H-Gly-OBzl.TosOH is the p-toluenesulfonate salt of glycine benzyl ester. The tosylate salt formation enhances the stability and handling of the glycine benzyl ester by protecting the amino group. The benzyl ester serves as a protecting group for the carboxylic acid functionality of glycine. This dual protection strategy is instrumental in preventing undesirable side reactions during peptide coupling.
The chemical structure of H-Gly-OBzl.TosOH consists of the glycine benzyl ester cation and the p-toluenesulfonate anion.
Structure of H-Gly-OBzl.TosOH:
Caption: Chemical structure of H-Gly-OBzl.TosOH.
Quantitative Data Summary
The following table summarizes the key quantitative properties of H-Gly-OBzl.TosOH.
| Property | Value | Reference(s) |
| CAS Number | 1738-76-7 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₉NO₅S | [1] |
| Molecular Weight | 337.39 g/mol | [1] |
| Appearance | White to off-white microcrystalline powder | [5] |
| Melting Point | 132-134 °C | [1][5] |
| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][6] |
| Storage Conditions | -20°C | [5] |
| Purity | ≥ 98% (HPLC) | [2] |
Note: While some sources indicate that the compound is confirmed by NMR, specific, publicly available experimental spectroscopic data (1H NMR, 13C NMR, IR) for H-Gly-OBzl.TosOH could not be definitively located for inclusion in this guide.
Experimental Protocols
Synthesis of H-Gly-OBzl.TosOH
A common and efficient method for the preparation of H-Gly-OBzl.TosOH is through the Fischer-Speier esterification of glycine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, driving the reaction to completion.
Materials:
-
Glycine
-
p-Toluenesulfonic acid monohydrate (or tetrahydrate)
-
Benzyl alcohol
-
Toluene (or another suitable azeotroping agent like benzene)
-
Diethyl ether (for washing)
-
Methanol (for recrystallization)
-
Four-necked round-bottom flask
-
Dean-Stark apparatus or equivalent water separator
-
Reflux condenser
-
Heating mantle
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
To a four-necked flask equipped with a reflux condenser and a Dean-Stark trap, add p-toluenesulfonic acid monohydrate and toluene.
-
Heat the mixture to reflux to remove the water from the hydrated p-toluenesulfonic acid azeotropically. Continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and add glycine and benzyl alcohol.
-
Heat the mixture back to reflux. Water generated from the esterification reaction will be collected in the Dean-Stark trap.
-
Continue the reflux for approximately 1.5 to 2.5 hours after no more water is observed to be forming. The reaction solution should become clear.
-
Cool the reaction mixture in an ice-water bath to induce crystallization of the product.
-
Filter the solid product and wash it with diethyl ether.
-
Dry the crude product. For further purification, the white flaky crystals can be recrystallized from a methanol-diethyl ether solvent system.
Caption: Experimental workflow for the synthesis of H-Gly-OBzl.TosOH.
Application in Solution-Phase Peptide Synthesis: A General Workflow
H-Gly-OBzl.TosOH is a valuable reagent in solution-phase peptide synthesis. The following is a generalized workflow for the coupling of an N-protected amino acid to H-Gly-OBzl.TosOH.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
H-Gly-OBzl.TosOH
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Coupling additive (e.g., 1-Hydroxybenzotriazole (HOBt))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Aqueous solutions for work-up (e.g., 1N HCl, 5% NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Neutralization of H-Gly-OBzl.TosOH: In a reaction vessel, dissolve H-Gly-OBzl.TosOH in an anhydrous solvent. Add one equivalent of a base (e.g., TEA) to neutralize the p-toluenesulfonic acid and liberate the free amine of glycine benzyl ester.
-
Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid and a coupling additive like HOBt in an anhydrous solvent. Cool the solution in an ice bath. Add the coupling agent (e.g., DCC) to activate the carboxylic acid group.
-
Coupling Reaction: Add the neutralized glycine benzyl ester solution to the activated N-protected amino acid solution. Allow the reaction to proceed at 0°C for a few hours and then at room temperature overnight.
-
Work-up:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove any unreacted amine and excess base, followed by a mild base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude dipeptide can then be purified by recrystallization or column chromatography.
Caption: Generalized workflow for dipeptide synthesis using H-Gly-OBzl.TosOH.
Biological Activity and Applications
While H-Gly-OBzl.TosOH is primarily utilized as a synthetic intermediate, its role in the creation of biologically active molecules is significant. As a derivative of glycine, it contributes to the synthesis of peptides and peptidomimetics with a wide range of therapeutic applications.
Amino acid derivatives, in a broader context, have been investigated for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[7]
More specifically, H-Gly-OBzl.TosOH is a key precursor in the synthesis of Racecadotril, an enkephalinase inhibitor used in the treatment of diarrhea.[4] Furthermore, it has been described as a potent crosslinking inhibitor, suggesting its utility in polymer chemistry and material science.[3]
It is important to note that H-Gly-OBzl.TosOH itself is not typically investigated for direct biological activity or its role in signaling pathways. Its value lies in its ability to facilitate the construction of more complex molecules with desired pharmacological properties.
Safety and Handling
H-Gly-OBzl.TosOH is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause skin, eye, and respiratory irritation.[8]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Recommended storage temperature is -20°C.[5]
-
Stability: The compound is stable under recommended storage conditions.[9]
-
Incompatibilities: Incompatible with strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains.[9]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
H-Gly-OBzl.TosOH is a versatile and indispensable reagent for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its well-defined chemical properties and utility as a protected form of glycine make it a cornerstone in the construction of peptides and other complex organic molecules. The experimental protocols provided in this guide offer a foundation for its synthesis and application, while the safety information ensures its responsible handling. As the demand for novel peptide-based therapeutics continues to grow, the importance of key building blocks like H-Gly-OBzl.TosOH will undoubtedly increase.
References
- 1. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. H-Gly-OBzl.TosOH | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1738-76-7 | H-Gly-OBzl·TosOH | Sulfonic Acids | Ambeed.com [ambeed.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. peptide.com [peptide.com]
- 11. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
